molecular formula C13H18FNO3 B14410236 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-18-6

2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14410236
CAS No.: 84971-18-6
M. Wt: 255.28 g/mol
InChI Key: MGCLKKOOIUZSEF-UHFFFAOYSA-N
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Description

2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H18FNO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with 2-fluoroethanol. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, followed by the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethyl (4-methoxy-3,5-dimethylphenyl)carbamate
  • 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)urea
  • 2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)thiocarbamate

Uniqueness

2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the fluoroethyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

84971-18-6

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

2-fluoroethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C13H18FNO3/c1-4-17-12-9(2)7-11(8-10(12)3)15-13(16)18-6-5-14/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

MGCLKKOOIUZSEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OCCF)C

Origin of Product

United States

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